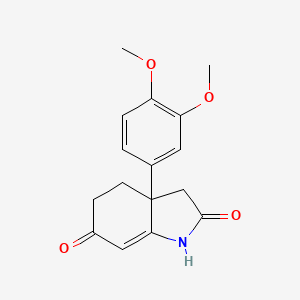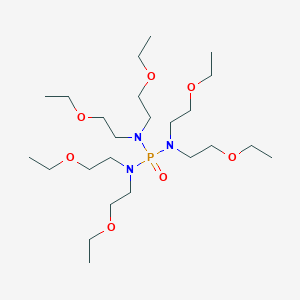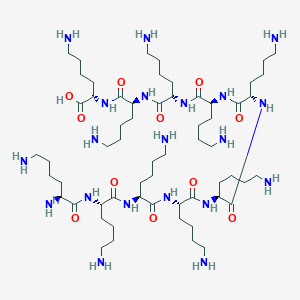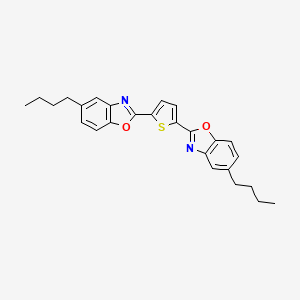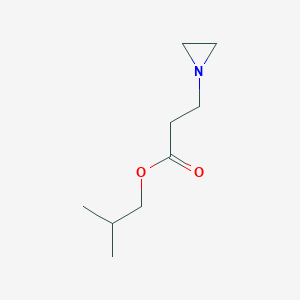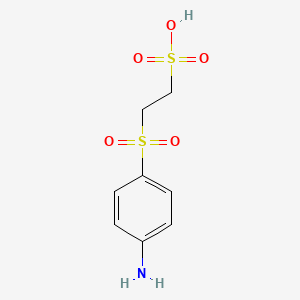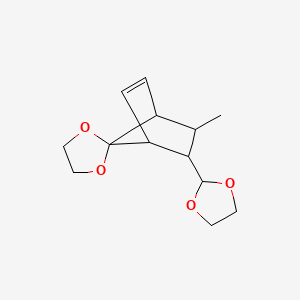
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is an organic compound characterized by its unique structure, which includes a dioxolane ring and an ethylenedioxy group attached to a norbornene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene typically involves the reaction of norbornene derivatives with dioxolane and ethylenedioxy groups under specific conditions. One common method involves the use of palladium-catalyzed reactions to introduce the dioxolane and ethylenedioxy groups onto the norbornene framework . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted norbornene compounds.
科学的研究の応用
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include 1,2-dioxolane and other norbornene derivatives . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is unique due to its combination of a dioxolane ring and an ethylenedioxy group on a norbornene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
31969-70-7 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
5'-(1,3-dioxolan-2-yl)-6'-methylspiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C13H18O4/c1-8-9-2-3-10(13(9)16-6-7-17-13)11(8)12-14-4-5-15-12/h2-3,8-12H,4-7H2,1H3 |
InChIキー |
IPEBMDNKZSEDKL-UHFFFAOYSA-N |
正規SMILES |
CC1C2C=CC(C1C3OCCO3)C24OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
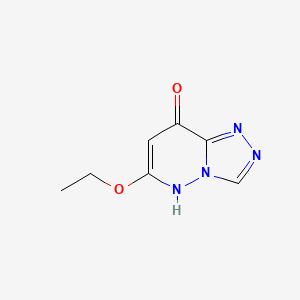
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


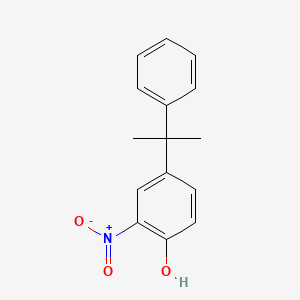
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
